molecular formula C8H4F4O3 B1395745 5-Fluoro-2-(trifluoromethoxy)benzoic acid CAS No. 1092460-83-7

5-Fluoro-2-(trifluoromethoxy)benzoic acid

Cat. No. B1395745
M. Wt: 224.11 g/mol
InChI Key: JRQMLAPRSGFPRF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)benzoic acid is a laboratory chemical . Its molecular formula is C8H4F4O3 .


Synthesis Analysis

The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoic acid involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(trifluoromethoxy)benzoic acid consists of a benzoic acid core with a fluorine atom and a trifluoromethoxy group attached to the benzene ring .


Chemical Reactions Analysis

The carboxylic acid group in 5-Fluoro-2-(trifluoromethoxy)benzoic acid can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

5-Fluoro-2-(trifluoromethoxy)benzoic acid is a solid at room temperature . It has a molecular weight of 224.11 .

Scientific Research Applications

1. Synthesis of Mono- and Difluoronaphthoic Acids

The synthesis of fluorinated versions of naphthoic acids, including derivatives such as 5-fluoro-1-naphthalenecarboxylic acids, is an application area for compounds related to 5-Fluoro-2-(trifluoromethoxy)benzoic acid. These fluorinated acids are synthesized using commercial fluorinated phenylacetic acids, which may include similar compounds to 5-Fluoro-2-(trifluoromethoxy)benzoic acid. This process is significant due to the presence of aryl carboxamides in several biologically active compounds (Tagat et al., 2002).

2. Synthesis of Fluorinated Nucleosides

5-Fluoro-2-(trifluoromethoxy)benzoic acid or its derivatives may be involved in the synthesis of fluorinated nucleosides. For instance, the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, a fluorine-containing compound, highlights the utility of fluorination in the development of biologically significant molecules (Maruyama et al., 1999).

3. Development of Trinuclear Cobalt Clusters

Research into the synthesis, structure, and properties of linear trinuclear cobalt clusters involves the use of 5-fluoro-2-hydroxy-benzoic acid, which shares a similar structure to 5-Fluoro-2-(trifluoromethoxy)benzoic acid. Such studies contribute to our understanding of magnetic properties and interactions in complex molecular structures (Li et al., 2014).

4. Exploration of Fluoroalkyl Amino Reagents

Fluoroalkyl amino reagents, derived from compounds such as 5-fluoro-4-trifluoromethyloxazoles, demonstrate the significance of fluorine in synthetic chemistry. These reagents facilitate the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, which are crucial in medicinal and agricultural chemistry (Schmitt et al., 2017).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQMLAPRSGFPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271773
Record name 5-Fluoro-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethoxy)benzoic acid

CAS RN

1092460-83-7
Record name 5-Fluoro-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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